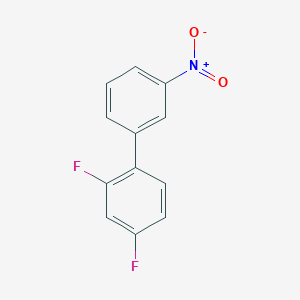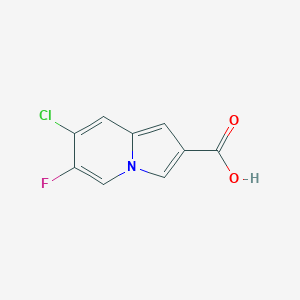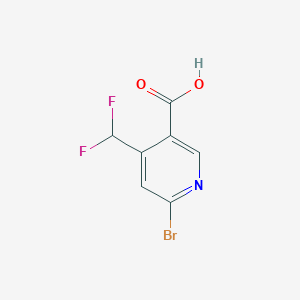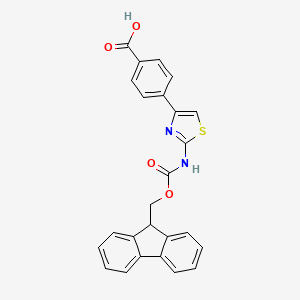
2-Amino-3-ethylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-ethylpentan-1-ol is an organic compound with the molecular formula C7H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various chemical and pharmaceutical applications. The compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-Nitro-3-ethylpentan-1-ol, using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 3-Ethylpentan-1-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-ethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products
Oxidation: 2-Amino-3-ethylpentan-1-one or 2-Amino-3-ethylpentanal.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives like 2-Amino-3-ethylpentyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-ethylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-ethylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions can modulate enzyme activity, signal transduction pathways, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-methylpentan-1-ol
- 2-Amino-3-propylpentan-1-ol
- 2-Amino-3-isopropylpentan-1-ol
Uniqueness
2-Amino-3-ethylpentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its chiral nature allows for enantioselective reactions, making it valuable in asymmetric synthesis. The presence of both amino and hydroxyl groups provides versatility in chemical modifications and applications.
Eigenschaften
Molekularformel |
C7H17NO |
|---|---|
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
2-amino-3-ethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(4-2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
MECYGYIMGAWTEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)



